

Application Notes and Protocols for CGS 20625 in Anxiety and Epilepsy Models

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Compound of Interest

Compound Name: CGS 20625

Cat. No.: B055055

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Introduction

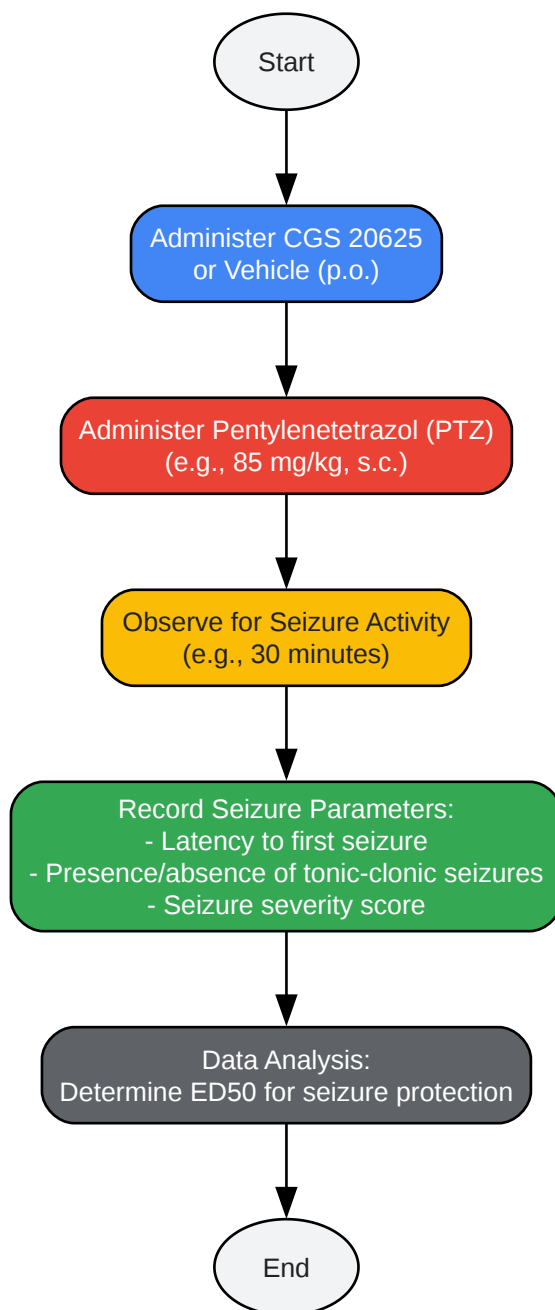
CGS 20625 is a novel pyrazolopyridine compound that acts as a potent and selective partial agonist at the central benzodiazepine receptor (BZR) site of the GABA-A receptor complex.^[1] Its unique pharmacological profile suggests potential therapeutic applications in anxiety and epilepsy, with a potentially favorable side-effect profile compared to full benzodiazepine agonists. These application notes provide a summary of the preclinical data on **CGS 20625** and detailed protocols for its evaluation in established animal models of anxiety and epilepsy.

Mechanism of Action

CGS 20625 demonstrates high affinity for the benzodiazepine receptor, with an IC₅₀ of 1.3 nM for inhibiting the binding of [3H]-flunitrazepam in vitro.^[1] Unlike full agonists like diazepam, **CGS 20625** exhibits a partial agonist or mixed agonist/antagonist profile. This is evidenced by its gamma-aminobutyric acid (GABA) ratio of 0.9 and a modest 20% increase in t-[35S]butylbicyclophosphorothionate binding in vitro.^[1] This partial agonism is thought to contribute to its anxiolytic and anticonvulsant effects while minimizing sedation and motor impairment.

Signaling Pathway of **CGS 20625** at the GABA-A Receptor





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References

- 1. CGS 20625, a novel pyrazolopyridine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
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